RuBi-GABA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

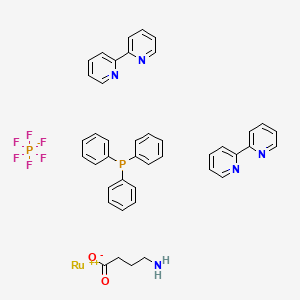

RuBi-GABA (ruthenium-bipyridine-triphenylphosphine-GABA) is a caged GABA compound designed for precise spatiotemporal control of GABA release via visible light (405–473 nm) . Its structure comprises a ruthenium polypyridine core coordinated with GABA, enabling rapid photolysis with minimal phototoxicity and deep tissue penetration . This compound releases GABA within milliseconds of illumination, making it ideal for studying GABAA receptor dynamics, synaptic inhibition, and neural circuit modulation . Key advantages include:

- High quantum yield: Efficient uncaging at visible wavelengths (extinction coefficient: 14,600 M<sup>−1</sup>cm<sup>−1</sup> at 450 nm) .

- Low receptor interference: Minimal antagonism at concentrations <4.4 µM .

- Two-photon compatibility: Enables subcellular resolution (e.g., dendritic spine targeting) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of RuBi-GABA involves the coordination of gamma-aminobutyric acid with a ruthenium-bipyridine complex. The process typically includes the following steps:

Formation of Ruthenium Complex: Ruthenium trichloride is reacted with bipyridine ligands to form the ruthenium-bipyridine complex.

Coordination with Gamma-Aminobutyric Acid: The ruthenium-bipyridine complex is then reacted with gamma-aminobutyric acid in the presence of triphenylphosphine to form this compound.

Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: RuBi-GABA primarily undergoes photochemical reactions. Upon exposure to visible light, the compound undergoes heterolytic photocleavage, releasing gamma-aminobutyric acid .

Common Reagents and Conditions:

Reagents: Ruthenium trichloride, bipyridine ligands, triphenylphosphine, gamma-aminobutyric acid.

Conditions: Visible light irradiation (450-500 nm), aqueous environment.

Major Products: The primary product of the photochemical reaction is free gamma-aminobutyric acid, which can then interact with gamma-aminobutyric acid receptors .

Scientific Research Applications

RuBi-GABA has significant applications in various fields of scientific research:

Neuroscience: Used to study the distribution and dynamics of gamma-aminobutyric acid receptors in the brain. .

Optogenetics: Utilized in optogenetic studies to control neuronal activity with high spatial and temporal resolution.

Biomedical Research: Facilitates the study of gamma-aminobutyric acid’s role in various physiological and pathological processes, including epilepsy, anxiety, and other neurological disorders.

Mechanism of Action

RuBi-GABA exerts its effects through the photorelease of gamma-aminobutyric acid. Upon exposure to visible light, the ruthenium-bipyridine complex undergoes photocleavage, releasing gamma-aminobutyric acid. The released gamma-aminobutyric acid then binds to gamma-aminobutyric acid receptors, modulating ion channels and hyperpolarizing the cell, which prevents action potential transmission .

Comparison with Similar Compounds

Comparison with Similar Caged GABA Compounds

Key Compounds and Mechanisms

Pharmacological and Functional Differences

- Receptor Antagonism: this compound exhibits competitive antagonism at GABAA receptors (IC50 = 4.4 µM), attributed to its carboxylate group binding to the receptor cleft . CNB- and CDNI-GABA show stronger antagonism (IC50 ~150–200 µM), limiting their use at synaptic GABA concentrations (≥1 mM) .

Kinetics and Spatial Resolution :

- CNB-GABA degrades faster in aqueous solutions (t1/2 = 4 hours vs. 24 hours for this compound) .

Experimental Performance

Critical Research Findings

- Distance-Dependent Effects : this compound uncaging near the cell soma (2 µm) produces broader current variability (RSD = 25%) compared to distal sites (30 µm; RSD = 12%), likely due to cage-receptor interactions .

- Voltage Independence: Current reduction by RuBi-cage molecules is similar at ±60 mV holding potentials (slope = 0.79 ± 0.04), indicating non-directional antagonism .

- Therapeutic Efficacy : In vivo, 0.2 mM this compound + 15 mW light terminates seizures within 30 s, outperforming diazepam in 4-AP models .

Limitations and Controversies

Biological Activity

RuBi-GABA (ruthenium-bipyridine-triphenylphosphine-GABA) is a novel caged compound that facilitates the study of GABAergic neurotransmission by allowing for precise spatial and temporal control over GABA release using visible light. This article delves into the biological activity of this compound, focusing on its mechanisms, electrophysiological effects, and applications in neuroscience research.

Overview of this compound

This compound is designed to release γ-aminobutyric acid (GABA) upon photolysis, which occurs when the compound is exposed to light, particularly in the visible spectrum. This characteristic provides advantages over traditional UV-sensitive caged compounds, including reduced phototoxicity and enhanced tissue penetration. This compound has been extensively studied for its effects on GABA_A receptors, which are crucial for inhibitory neurotransmission in the central nervous system.

Upon exposure to light, this compound undergoes a photochemical reaction that releases GABA, activating GABA_A receptors on neurons. This activation leads to an influx of chloride ions, resulting in hyperpolarization of the neuron and inhibition of neuronal firing.

Key Findings from Research Studies

-

Electrophysiological Responses :

- Studies have shown that uncaging this compound induces significant outward currents in various neuronal types, confirming its efficacy in activating GABA_A receptors. For instance, in experiments with pyramidal neurons from mouse visual cortex, this compound elicited currents that reversed at the expected chloride equilibrium potential, indicating proper receptor activation .

- The compound has an IC50 value of approximately 4.4 µM, indicating effective receptor interaction at low concentrations .

-

Concentration-Dependent Effects :

- At concentrations below 20 µM, this compound does not significantly affect membrane resistance or synaptic transmission. However, at millimolar concentrations, it can act as a competitive antagonist to GABA_A receptors . This duality highlights the importance of concentration in determining the biological activity of this compound.

- Applications in Neuroscience :

Study 1: Electrophysiological Characterization

A study focused on the effects of this compound on rat cerebellar granule cells demonstrated that photolyzed this compound could effectively activate GABA_A receptors without inducing adverse side effects at lower concentrations. The researchers performed patch-clamp experiments to measure current responses following uncaging at various distances from the cell soma .

| Parameter | Value |

|---|---|

| IC50 | 4.4 µM |

| Effective Concentration | <20 µM (no side effects) |

| Observed Effects | Outward currents upon uncaging |

Study 2: In Vivo Applications

Another investigation assessed the anti-seizure potential of this compound using implantable fibers for light delivery in animal models. The results indicated that photolysis of this compound could rapidly terminate seizures, showcasing its therapeutic potential .

Summary of Biological Activity

This compound is a powerful tool for neuroscientific research due to its unique properties and mechanisms:

- Photorelease Mechanism : Allows for precise control over GABA release using visible light.

- Electrophysiological Impact : Effective activation of GABA_A receptors with minimal side effects at appropriate concentrations.

- Research Applications : Useful for mapping neuronal circuits and studying synaptic dynamics.

Q & A

Basic Research Questions

Q. What are the key advantages of RuBi-GABA over traditional UV-sensitive caged GABA compounds?

this compound utilizes visible light (e.g., 473 nm) for photolysis, reducing tissue scattering and phototoxicity compared to UV-dependent compounds. It also exhibits faster uncaging kinetics (microsecond timescale) and high quantum yield, enabling precise spatiotemporal control of GABA release. Additionally, its compatibility with two-photon lasers (~900 nm) allows deeper tissue penetration and subcellular resolution (e.g., targeting dendritic spines) .

Q. How should researchers design experiments to validate this compound’s specificity for GABA receptors?

- Controls : Include (1) baseline measurements without light exposure, (2) application of GABA receptor antagonists (e.g., gabazine for GABAA, CGP 55845 for GABAB), and (3) tests with the inert "RuBi-cage" molecule (without conjugated GABA) to rule out off-target effects.

- Electrophysiology : Record current-voltage (I-V) relationships to confirm reversal potentials align with chloride ions (~-43 mV for GABAA receptors) .

- Concentration gradients : Use ≤20 µM this compound to avoid receptor saturation and ensure linear dose-response relationships .

Q. What protocols ensure reliable this compound photolysis in live tissue?

- Light parameters : For single-photon uncaging, use 473 nm lasers with 6–15 ms pulses; for two-photon, use 900 nm femtosecond lasers. Calibrate power to achieve ~80% uncaging efficiency without photodamage .

- Solution preparation : Dissolve this compound in oxygenated artificial cerebrospinal fluid (aCSF) to maintain physiological pH and ion balance. Protect solutions from ambient light to prevent premature uncaging .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported antagonism of GABAA receptors at low concentrations?

Studies show that this compound’s photolytic byproduct (RuBi-cage) may weakly antagonize GABAA receptors at ≥4.4 µM. To mitigate this:

- Dose optimization : Use ≤10 µM this compound and validate responses with co-application of pure GABA.

- Spatial uncaging : Target regions distal to somatic GABAA clusters (e.g., dendritic shafts) to minimize cage-receptor interactions .

- Pharmacological isolation : Block GABAB receptors with saclofen to isolate GABAA-mediated currents during analysis .

Q. What methodological refinements improve spatial resolution in two-photon this compound experiments?

- Laser alignment : Use spatial light modulators (SLMs) to focus uncaging beams to ~1 µm² spots, minimizing off-target activation .

- Temporal precision : Pair pulsed lasers with galvanometer mirrors for rapid (ms-scale) targeting of multiple synapses in sequential scans.

- Validation : Map uncaging efficacy at varying depths using Alexa Fluor 594-filled neurons to correct for tissue-induced light attenuation .

Q. How should researchers interpret variability in this compound-induced current rectification ratios near neuronal somata?

I-V curve asymmetry (|I+/I-| ≠1) near somata may arise from RuBi-cage interactions with perisomatic GABAA receptors. To address this:

- Statistical rigor : Calculate relative standard deviations (RSDs) across multiple cells; discard outliers with RSD >20%.

- Proximity thresholds : Restrict uncaging to >30 µm from somata to reduce cage interference .

- Alternative models : Use organotypic slices or cultured neurons with sparse receptor expression to isolate somatic vs. dendritic effects .

Q. What strategies optimize this compound for in vivo studies of epileptic circuits?

- Chronic implants : Integrate fiber optics or gradient-index (GRIN) lenses with this compound perfusion systems for repeated uncaging in awake animals.

- Dynamic clamping : Combine uncaging with real-time firing rate monitoring to adjust light intensity and suppress ictal bursts adaptively .

- Cross-validation : Compare this compound’s effects with optogenetic GABAergic interneuron activation to control for potential glutamatergic cross-talk .

Methodological Best Practices

- Data reporting : Include uncaging parameters (wavelength, power, duration), this compound lot numbers, and antagonist concentrations to ensure reproducibility .

- Ethical compliance : Adhere to institutional guidelines for experimental animals, particularly in utero electroporation or chronic implant studies .

Properties

IUPAC Name |

4-aminobutanoate;2-pyridin-2-ylpyridine;ruthenium(2+);triphenylphosphane;hexafluorophosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15P.2C10H8N2.C4H9NO2.F6P.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;5-3-1-2-4(6)7;1-7(2,3,4,5)6;/h1-15H;2*1-8H;1-3,5H2,(H,6,7);;/q;;;;-1;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFWLLYVSYURHZ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C(CC(=O)[O-])CN.F[P-](F)(F)(F)(F)F.[Ru+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H39F6N5O2P2Ru |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

922.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.